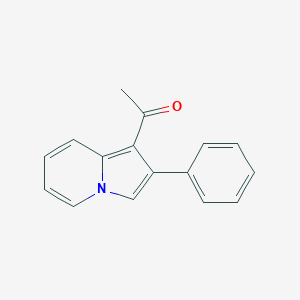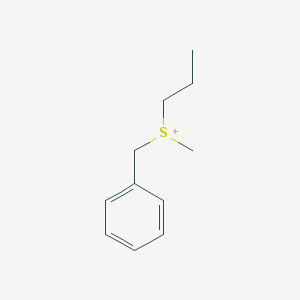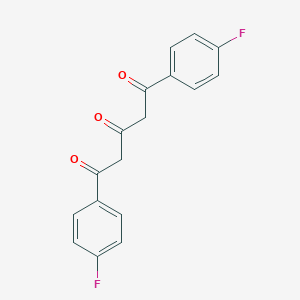
1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione, also known as EF24, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EF24 is a curcumin analog that possesses anti-inflammatory, anti-cancer, and antioxidant properties.
Mecanismo De Acción
1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione exerts its biological effects through various mechanisms. It can modulate the activity of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation. Moreover, 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins such as Bcl-2.
Biochemical and Physiological Effects
1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione has been shown to possess various biochemical and physiological effects. It can modulate the expression of various genes involved in inflammation, cancer, and oxidative stress. 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels. Moreover, 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione can enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to the drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione also exhibits low toxicity towards normal cells, making it a potential candidate for therapeutic applications. However, 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione has some limitations for lab experiments. It exhibits poor solubility in water, which can limit its bioavailability. Moreover, 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione can undergo rapid metabolism in vivo, which can limit its efficacy.
Direcciones Futuras
1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione has shown promising results in preclinical studies, and several future directions can be explored to further investigate its potential therapeutic applications. One possible direction is to investigate the efficacy of 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione in combination with other drugs for the treatment of cancer and inflammation. Another direction is to develop novel formulations of 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione to improve its bioavailability and pharmacokinetics. Moreover, the mechanism of action of 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione can be further elucidated to understand its biological effects better.
Conclusion
1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione is a synthetic compound that possesses anti-inflammatory, anti-cancer, and antioxidant properties. It can modulate various signaling pathways and enzymes involved in inflammation and cancer. 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione has several advantages for lab experiments, but it also has some limitations. Several future directions can be explored to further investigate the potential therapeutic applications of 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione.
Métodos De Síntesis
1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione is synthesized by the condensation of 4-fluorobenzaldehyde and acetylacetone in the presence of a base such as potassium hydroxide. The reaction proceeds through a Claisen-Schmidt condensation reaction, which results in the formation of 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione also exhibits anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Propiedades
Fórmula molecular |
C17H12F2O3 |
|---|---|
Peso molecular |
302.27 g/mol |
Nombre IUPAC |
1,5-bis(4-fluorophenyl)pentane-1,3,5-trione |
InChI |
InChI=1S/C17H12F2O3/c18-13-5-1-11(2-6-13)16(21)9-15(20)10-17(22)12-3-7-14(19)8-4-12/h1-8H,9-10H2 |
Clave InChI |
QCEIXTYPISTPKW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CC(=O)CC(=O)C2=CC=C(C=C2)F)F |
SMILES canónico |
C1=CC(=CC=C1C(=O)CC(=O)CC(=O)C2=CC=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



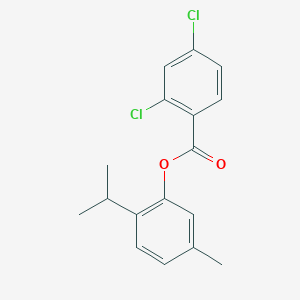

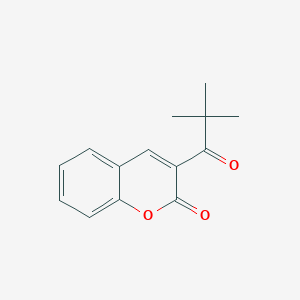
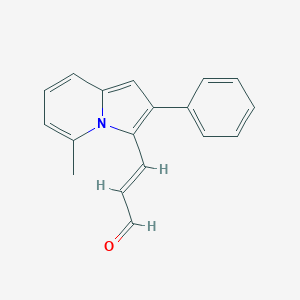

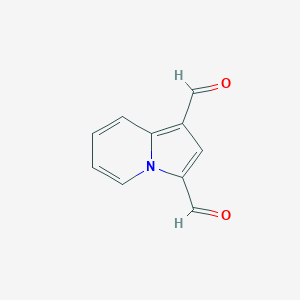

![9-Aminopyrido[1,2-a]quinolinium](/img/structure/B289733.png)
![3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289734.png)

![1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)
